2,4-Dimethylthiazole
Overview
Description
2,4-Dimethylthiazole is a heterocyclic organic compound that belongs to the thiazole family. It is characterized by a five-membered ring containing both sulfur and nitrogen atoms. This compound is known for its distinctive aroma and is often used in flavor and fragrance industries. Its molecular formula is C5H7NS, and it has a molecular weight of 113.18 g/mol .
Mechanism of Action
2,4-Dimethylthiazole: is a heterocyclic compound with a five-membered ring containing sulfur and nitrogen atoms. While specific targets for this compound may vary depending on its context, it has been evaluated primarily against Trypanosoma brucei , the causative agent of human African trypanosomiasis (HAT). The primary targets of action are likely within the parasite itself, affecting its survival and replication .
Mode of Action
The interaction between This compound and its targets involves binding to specific proteins or enzymes within the parasite. This binding disrupts essential cellular processes, leading to changes in the parasite’s physiology. While the exact details remain to be fully elucidated, it is likely that the compound interferes with metabolic pathways, protein synthesis, or other critical functions .
Biochemical Pathways
The affected pathways include those related to energy production, nucleic acid synthesis, and protein metabolism. By disrupting these pathways, This compound impairs the parasite’s ability to survive and proliferate. Downstream effects may include reduced ATP production, impaired DNA replication, and altered protein expression .
Pharmacokinetics
These pharmacokinetic properties impact the compound’s bioavailability and overall efficacy .
Result of Action
At the molecular level, This compound disrupts key cellular processes, leading to parasite death. This includes inhibition of essential enzymes, interference with DNA replication, and disruption of membrane integrity. Cellular effects include altered growth, impaired motility, and eventual parasite clearance .
Action Environment
Environmental factors play a crucial role in the compound’s efficacy and stability:
Understanding these environmental influences is essential for optimizing treatment strategies .
: Georgiadis, M.-O., Kourbeli, V., Papanastasiou, I. P., Tsotinis, A., Taylor, M. C., & Kelly, J. M. (2020). Synthesis and evaluation of novel 2,4-disubstituted arylthiazoles against T. brucei. RSC Medicinal Chemistry, 11, 72–84. DOI:10.1039/C9MD00478E
Biochemical Analysis
Biochemical Properties
2,4-Dimethylthiazole plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to exhibit antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant activities . The interactions of this compound with these biomolecules are primarily mediated through its sulfur and nitrogen atoms, which can form hydrogen bonds and coordinate with metal ions in enzyme active sites. For example, this compound has been shown to inhibit the activity of certain bacterial enzymes, thereby exerting its antibacterial effects .
Cellular Effects
This compound influences various cellular processes and functions. It has been reported to affect cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound can modulate the activity of key signaling molecules, leading to alterations in cell proliferation, apoptosis, and differentiation . Additionally, this compound has been found to impact the expression of genes involved in inflammatory responses, thereby exhibiting anti-inflammatory properties . The effects of this compound on cellular metabolism include changes in the levels of metabolic intermediates and the activity of metabolic enzymes .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interactions with various biomolecules at the molecular level. This compound can bind to enzyme active sites, leading to enzyme inhibition or activation. For instance, this compound has been shown to inhibit the activity of certain bacterial enzymes by binding to their active sites and preventing substrate binding . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins . These interactions result in changes in the expression of genes involved in various cellular processes, including inflammation and metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and air . The long-term effects of this compound on cellular function have been observed in both in vitro and in vivo studies. These studies have reported that prolonged exposure to this compound can lead to changes in cell proliferation, apoptosis, and differentiation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to exhibit beneficial effects, such as anti-inflammatory and antioxidant activities . At high doses, this compound can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have also been observed, where the biological activity of this compound increases with increasing dosage up to a certain point, beyond which the activity plateaus or decreases .
Metabolic Pathways
This compound is involved in various metabolic pathways, including those related to its biotransformation and elimination. This compound can be metabolized by liver enzymes, such as cytochrome P450, to form various metabolites . These metabolites can then be further processed and eliminated from the body through the kidneys . The interactions of this compound with metabolic enzymes and cofactors can affect metabolic flux and the levels of metabolic intermediates .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. This compound can interact with transporters and binding proteins that facilitate its movement across cell membranes and its distribution within different cellular compartments . The localization and accumulation of this compound within cells can be influenced by its interactions with these transporters and binding proteins .
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals and post-translational modifications . For example, this compound can be localized to the mitochondria, where it can exert its effects on mitochondrial function and metabolism . The subcellular localization of this compound can also influence its interactions with other biomolecules and its overall biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,4-Dimethylthiazole can be synthesized through various methods. One common synthetic route involves the reaction between thioacetamide and chloroacetone. The process typically involves heating the reactants in the presence of a solvent like benzene .
Industrial Production Methods: In industrial settings, this compound is produced using large-scale chemical reactors where the reaction conditions are carefully controlled to optimize yield and purity. The process involves the use of dry benzene as a solvent and phosphorus pentasulfide as a catalyst .
Chemical Reactions Analysis
Types of Reactions: 2,4-Dimethylthiazole undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into thiazolidines.
Substitution: Electrophilic substitution reactions primarily occur at the C5 position due to the electron density distribution.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic reagents such as halogens and nitro compounds are used under acidic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidines.
Substitution: Halogenated and nitro-substituted thiazoles.
Scientific Research Applications
2,4-Dimethylthiazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a precursor in the synthesis of biologically active compounds.
Medicine: It is investigated for its potential antimicrobial and anticancer properties.
Industry: It is used in the production of dyes, fungicides, and flavoring agents
Comparison with Similar Compounds
2,4-Dimethylthiazole is compared with other thiazole derivatives such as:
2-Methylthiazole: Similar structure but with different substitution patterns, leading to varied biological activities.
4-Methylthiazole: Another isomer with distinct chemical properties.
Benzothiazole: Contains a fused benzene ring, significantly altering its chemical behavior and applications
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound in both research and industry .
Properties
IUPAC Name |
2,4-dimethyl-1,3-thiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NS/c1-4-3-7-5(2)6-4/h3H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBSLLHNATPQFMJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2060250 | |
Record name | Thiazole, 2,4-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2060250 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Boiling Point |
145.00 °C. @ 760.00 mm Hg | |
Record name | 2,4-Dimethylthiazole | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032974 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
541-58-2 | |
Record name | 2,4-Dimethylthiazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=541-58-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 2,4-Dimethylthiazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000541582 | |
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Record name | 2,4-DIMETHYLTHIAZOLE | |
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Record name | Thiazole, 2,4-dimethyl- | |
Source | EPA Chemicals under the TSCA | |
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Record name | Thiazole, 2,4-dimethyl- | |
Source | EPA DSSTox | |
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Record name | 2,4-dimethylthiazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.989 | |
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Record name | 2,4-DIMETHYLTHIAZOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LHT97038OA | |
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Record name | 2,4-Dimethylthiazole | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032974 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
69.00 °C. @ 760.00 mm Hg | |
Record name | 2,4-Dimethylthiazole | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032974 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: The molecular formula of 2,4-dimethylthiazole is C5H7NS, and its molecular weight is 113.19 g/mol. [, , , ]
ANone: Researchers have utilized various spectroscopic techniques to characterize this compound, including:
- UV-vis Spectroscopy: Used to study the electronic transitions within the molecule, particularly the π*←π transition around 300 nm and 220-250 nm. [, ]
- FT-IR Spectroscopy: Provides information about the vibrational frequencies of different functional groups within the molecule, confirming the presence of C=C, C=O, and aromatic C-H bonds. [, , ]
- NMR Spectroscopy (1H and 13C): Used to determine the structure and environment of hydrogen and carbon atoms within the molecule, including the chemical shifts of the methyl groups, thiazole ring, and carbonyl groups. [, , , ]
- Mass Spectrometry: Employed to study the fragmentation pattern of the molecule upon ionization, providing information about its structure and potential breakdown pathways. [, ]
A: this compound can be synthesized through the reaction of chloroacetone with thioacetamide. []
A: Yes, the position of methyl groups influences the barrier to internal rotation. In this compound, the 2-methyl group exhibits a significantly lower barrier to rotation compared to the 4-methyl group, impacting its conformational flexibility. []
ANone: Research suggests that this compound exhibits potential:
- Antifungal Activity: Derivatives of this compound, like oximes incorporating the thiazole moiety, have shown moderate to good fungicidal activity against various plant pathogens. [, ]
- Antibacterial Activity: Studies have indicated that this compound could potentially act as an antibacterial agent. [, ]
- Antiproliferative Activity: this compound has shown potential as an antiproliferative agent through interaction with vascular endothelial growth factor receptor-2 (VEGFR-2). []
ANone: Computational methods like Density Functional Theory (DFT) have been employed to calculate molecular properties of this compound. These calculations provide valuable insights into its:
- Molecular Geometry: Bond lengths, bond angles, and dihedral angles. []
- Electronic Structure: HOMO-LUMO energies and electron density distribution. []
- Spectroscopic Properties: Vibrational frequencies, UV-vis absorption spectra, and NMR chemical shifts. [, ]
- Molecular Docking: Interactions with biological targets like VEGFR-2 and KAS III. []
ANone: The provided research papers primarily focus on the synthesis, characterization, and biological activity of this compound and its derivatives. Information about its stability and compatibility with different materials is limited. Further research is required to explore these aspects.
ANone: Research suggests that modifications of the this compound core structure can significantly influence its biological activity:
- Substitution at the 5-position: Introducing various substituents at the 5-position of the thiazole ring, such as carbonyl groups, oximes, and hydrazones, has resulted in compounds with altered antifungal and antibacterial activities. [, , , ]
- Incorporation into larger structures: Combining the this compound moiety with other heterocyclic systems, such as triazoles and thiadiazoles, has led to the development of compounds with enhanced biological activity profiles. [, ]
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